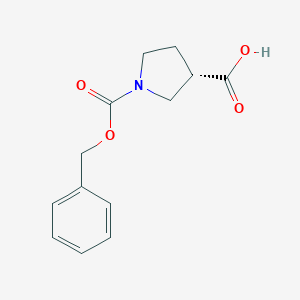

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578523 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-00-9 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid chemical properties

An In-depth Technical Guide to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Constrained Chiral Building Block

In the landscape of modern drug discovery and peptide chemistry, the demand for structurally unique, stereochemically defined building blocks is incessant. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, commonly known as (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid, has emerged as a pivotal intermediate and a cornerstone scaffold. Its inherent value lies in the combination of a conformationally restricted pyrrolidine ring and the strategically placed carboxylic acid functionality, all under the control of a readily cleavable benzyloxycarbonyl (Cbz) protecting group.

The pyrrolidine core, a saturated five-membered heterocycle, imparts a significant degree of three-dimensionality to molecules, a feature highly sought after to enhance binding affinity and selectivity for biological targets by exploring pharmacophore space more effectively.[1] This contrasts with the flat, two-dimensional nature of many aromatic scaffolds. The (S)-stereochemistry at the C3 position provides a crucial chiral handle, essential for designing enantiomerically pure active pharmaceutical ingredients (APIs) that interact precisely with chiral biological systems like enzymes and receptors.[2] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and core applications for researchers and drug development professionals.

Physicochemical and Structural Profile

The compound presents as a stable, crystalline solid under standard conditions. Its core structure features a pyrrolidine ring where the nitrogen atom is protected as a benzyl carbamate, and a carboxylic acid group is appended to the stereogenic center at position 3.

Caption: Chemical Structure and Core Properties.

Spectroscopic Characterization: A Roadmap to Purity and Identity

Confirming the structure and purity of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint of its molecular architecture.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.25-7.35 ppm).[3] The two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet around δ 5.13 ppm.[3] The protons on the pyrrolidine ring (at C2, C3, C4, and C5) present as a series of complex multiplets, usually between δ 2.0 and 4.0 ppm, reflecting their diastereotopic nature and complex spin-spin coupling. The most downfield signal is often the carboxylic acid proton, which is typically a broad singlet at or above δ 9.5 ppm, and its presence is a key indicator of the free acid.[4]

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. One expects to see signals for the carbonyl carbons of the carbamate (~155 ppm) and the carboxylic acid (~175-180 ppm). The aromatic carbons of the benzyl group will resonate in the typical δ 127-136 ppm range. The benzylic carbon (CH₂) will appear around δ 67 ppm, while the carbons of the pyrrolidine ring will be found further upfield.

Synthesis and Reactivity: The Art of Protection and Activation

The utility of this compound is defined by its synthesis and subsequent reactivity. The synthetic approach is straightforward, while its reactivity is centered on two key functional groups: the Cbz-protected amine and the carboxylic acid.

Synthesis via N-Protection

The most common and efficient synthesis involves the protection of the commercially available starting material, (S)-pyrrolidine-3-carboxylic acid.[5] The reaction is a classic example of the Schotten-Baumann conditions, which provides the target compound in high yield and purity.

Causality of Experimental Choices:

-

Base (Na₂CO₃ or K₂CO₃): A base is essential to deprotonate the secondary amine of the starting material, making it nucleophilic enough to attack the electrophilic benzyl chloroformate. It also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]

-

Solvent (Aqueous): The reaction is often run in an aqueous medium where the amino acid salt is soluble.

-

Temperature (Ice Bath): The initial reaction is conducted at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions of the reactive benzyl chloroformate.[6]

Caption: Synthetic Workflow for Cbz Protection.

Core Reactivity and Functional Group Handles

-

Amide Bond Formation: The carboxylic acid is the primary handle for synthetic elaboration. It can be readily converted into an amide bond through standard peptide coupling protocols. This involves activation with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7][8]

-

Cbz Group Deprotection: The Cbz group is prized for its stability to a wide range of conditions while being easily removable when desired. The most common method for its cleavage is catalytic hydrogenolysis.[6] Stirring the compound in a solvent like methanol or ethanol with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere cleanly cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide as byproducts.[6][7] This clean deprotection is a significant advantage in multistep synthesis. Notably, the Cbz group is stable to the strong acid conditions (e.g., 95% trifluoroacetic acid, TFA) typically used to cleave peptides from Wang resin in solid-phase synthesis, making it a valuable tool for N-terminal protection strategies.[9]

Application in Peptide Synthesis and Drug Design

The structural features of (S)-1-Cbz-pyrrolidine-3-carboxylic acid make it an invaluable building block in medicinal chemistry.

-

Peptidomimetics and Constrained Analogs: By incorporating this scaffold into a peptide sequence, researchers can introduce a rigid bend or turn. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced potency and metabolic stability compared to its more flexible, natural counterpart.

-

Chiral Scaffolding: It serves as a versatile starting point for the synthesis of more complex molecules. The pyrrolidine ring can be further functionalized, and its stereocenter directs the stereochemistry of subsequent reactions. This has been exploited in the development of various therapeutic agents, including endothelin receptor antagonists and inhibitors of autotaxin.[1][10]

Exemplary Experimental Protocol: Peptide Coupling

This protocol describes a standard, self-validating solution-phase peptide coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid to a generic amino acid ester (e.g., H₂N-R-CO₂Me).

Materials:

-

(S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Amino acid methyl ester hydrochloride (H₂N-R-CO₂Me·HCl) (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1M aq. HCl, Brine

Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Amine Salt Neutralization: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.1 eq) to liberate the free amine. Stir for 15 minutes.

-

Activation: Cool the carboxylic acid solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 20 minutes. A successful activation is often indicated by the dissolution of initially insoluble reagents.

-

Coupling: Add the free amine solution from step 2 to the activated acid solution at 0 °C. Add the remaining DIPEA (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A successful reaction will show the consumption of the starting acid and the formation of a new, less polar product spot.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and byproducts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude dipeptide by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure product.

Caption: Experimental Workflow for Peptide Coupling.

Safety and Handling

As with any laboratory chemical, proper handling is essential. (S)-1-Cbz-pyrrolidine-3-carboxylic acid should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed information, always consult the supplier's Safety Data Sheet (SDS).

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | P264: Wash skin thoroughly after handling. |

| May cause serious eye irritation. | P280: Wear protective gloves/eye protection. |

| May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Conclusion

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its combination of stereochemical purity, conformational rigidity, and versatile reactivity makes it an indispensable asset in the synthesis of sophisticated peptidomimetics and chiral pharmaceuticals. The robust protocols for its synthesis and the predictable reactivity of its functional handles provide researchers with a reliable and powerful building block to advance the frontiers of medicinal chemistry.

References

-

G. G. D. de Gruijla, J. T. M. L. G. Custers, and L. B. T. H. G. J. A. M. van den Broek, "Tandem deprotection/coupling for peptide synthesis in water at room temperature," Luxembourg Bio Technologies, 2017. [Online]. Available: [Link]

-

"Peptide Synthesis and Protecting Groups," Coconote, 2025. [Online]. Available: [Link]

-

"Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec Peptides. [Online]. Available: [Link]

-

F. Leonelli and M. Verdone, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4877, 2021. [Online]. Available: [Link]

-

G. Liu et al., "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain," Journal of Medicinal Chemistry, vol. 42, no. 15, pp. 2870–2881, 1999. [Online]. Available: [Link]

-

A. V. Gulevskaya and A. F. Pozharskii, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, vol. 25, no. 11, p. 11158, 2024. [Online]. Available: [Link]

-

" (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid," PubChem, National Institutes of Health. [Online]. Available: [Link]

-

R. Kumar, "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?," ResearchGate, 2023. [Online]. Available: [Link]

-

A. P. Skvortsov et al., "Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases," Molecules, vol. 26, no. 8, p. 2229, 2021. [Online]. Available: [Link]

-

Y. Hayashi et al., "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones," Organic & Biomolecular Chemistry, vol. 12, no. 41, pp. 8284–8295, 2014. [Online]. Available: [Link]

-

"(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid," MySkinRecipes. [Online]. Available: [Link]

-

"(S)-Pyrrolidine-3-carboxylic acid," MySkinRecipes. [Online]. Available: [Link]

-

"1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID," Matrix Fine Chemicals. [Online]. Available: [Link]

-

"1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid, (3R,4S)-rel-," precisionFDA. [Online]. Available: [Link]

-

"1H NMR Chemical Shift," Oregon State University. [Online]. Available: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. (S)-Pyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. coconote.app [coconote.app]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid molecular weight

An In-depth Technical Guide to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the demand for structurally precise and stereochemically pure molecular scaffolds is paramount. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, commonly known as (S)-1-Cbz-pyrrolidine-3-carboxylic acid, has emerged as a cornerstone chiral building block for medicinal chemists. Its rigid pyrrolidine core introduces conformational constraint into molecular designs, a critical feature for enhancing binding affinity and selectivity for biological targets. The presence of the versatile benzyloxycarbonyl (Cbz) protecting group, combined with a reactive carboxylic acid handle, makes this compound an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents, including peptidomimetics and inhibitors for various enzyme classes.[1] This guide provides an in-depth examination of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the starting point for its effective application. The key physicochemical data for (S)-1-Cbz-pyrrolidine-3-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 249.26 g/mol | [2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [2][3][4] |

| CAS Number | 192214-00-9 | [5][6] |

| Melting Point | 96-98 °C | [5][7] |

| Boiling Point | 432.3 ± 45.0 °C (Predicted) | [5] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [5][8] |

| pKa | 4.46 ± 0.20 (Predicted) | [5] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | (3S)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | [2] |

Part 2: Synthesis, Purification, and Characterization

Synthetic Strategy: The Logic of Cbz-Protection

The most direct and efficient synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid involves the protection of the secondary amine of the parent amino acid, (S)-pyrrolidine-3-carboxylic acid. The choice of the benzyloxycarbonyl (Cbz) group is strategic for several reasons:

-

Robustness: The Cbz group is stable to a wide range of reaction conditions, including those used for peptide coupling and other functional group transformations.

-

Mild Cleavage: It can be readily removed under mild conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups (e.g., Boc, Fmoc) and preserves the integrity of sensitive functional groups elsewhere in the molecule.[1]

-

High Efficiency: The protection reaction itself is typically high-yielding and proceeds cleanly, minimizing the need for extensive purification of intermediates.[1]

The reaction is generally performed by treating the starting amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as potassium carbonate or sodium hydroxide, in an aqueous or mixed-solvent system. The base serves to neutralize the HCl generated during the reaction, driving it to completion.[1]

Caption: General workflow for the synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.

-

Basification: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir until dissolved. The pH should be basic.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Cbz-Cl and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-1-Cbz-pyrrolidine-3-carboxylic acid.

Analytical Characterization for Quality Control

Self-validation is key to trustworthy research. The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the protons of the pyrrolidine ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carboxylate carbon (~175 ppm), the carbamate carbonyl (~155 ppm), and the distinct carbons of the benzyl and pyrrolidine moieties.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ at m/z 250.1 or [M-H]⁻ at m/z 248.1.

-

Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase is essential. This validates that the stereochemistry was retained during the synthesis.

Part 3: Core Applications in Medicinal Chemistry

The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid stems from its unique structural features, which chemists leverage to solve complex design challenges.

Peptidomimetics and Constrained Scaffolds

The pyrrolidine ring acts as a constrained proline analog. When incorporated into a peptide sequence, it locks the peptide backbone's dihedral angles, reducing conformational flexibility. This pre-organization can lead to a significant increase in binding affinity for a target receptor or enzyme by minimizing the entropic penalty of binding. The stereochemistry at the 3-position allows for the introduction of further diversity, pointing a substituent in a defined spatial vector.

Chiral Intermediate for Complex APIs

This molecule is a frequent starting point for multi-step syntheses of complex Active Pharmaceutical Ingredients (APIs). The carboxylic acid can be readily converted into amides, esters, or reduced to an alcohol, while the Cbz group can be removed to allow further functionalization of the nitrogen atom. This dual functionality is critical for building molecular complexity. The pyrrolidine scaffold is found in over 20 FDA-approved drugs, highlighting its importance in successful drug design.[9][10]

Caption: Role as a versatile intermediate in synthetic drug development pathways.

Part 4: Safety, Storage, and Handling

Adherence to proper safety protocols is non-negotiable.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[11] It should be handled in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this substance.[12]

-

Handling: Avoid creating dust. Use non-sparking tools and take precautionary measures against static discharge.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11] Recommended storage temperature is often cited as 2-8°C or -20°C for long-term stability.[4][5][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, conformational rigidity, and versatile synthetic handles provide a reliable platform for the construction of novel therapeutics. For researchers in drug discovery, a comprehensive understanding of its properties and methodologies is essential for leveraging its full potential to create the next generation of medicines.

References

-

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid. PubChem, National Institutes of Health. [Link]

-

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid. MySkinRecipes. [Link]

-

1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID | CAS 188527-21-1. Matrix Fine Chemicals. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 15813593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. (S)-1-Cbz-pyrrolidine-3-carboxylic acid CAS#: 192214-00-9 [amp.chemicalbook.com]

- 6. (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 [chemicalbook.com]

- 7. 192214-00-9 CAS MSDS ((S)-1-Cbz-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. enamine.net [enamine.net]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. 192214-00-9|(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of Chiral Scaffolds

An In-depth Technical Guide to (S)-1-Cbz-pyrrolidine-3-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

In the landscape of modern drug discovery, the demand for stereochemically pure compounds is paramount. The biological systems that drugs target—enzymes, receptors, and ion channels—are inherently chiral, meaning they exhibit a profound selectivity for one enantiomer over another.[1][] This stereoselectivity dictates not only a drug's therapeutic efficacy but also its safety profile and pharmacokinetic properties.[1][3] Consequently, the use of chiral building blocks, which are enantiomerically pure intermediates, has become a cornerstone of pharmaceutical synthesis, enabling the efficient and precise construction of complex drug molecules.[][4][5]

Among the vast arsenal of such building blocks, saturated heterocycles are particularly valuable due to the three-dimensional architecture they impart on a molecule.[6] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs.[6][7] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with a biological target.[6]

This guide provides a comprehensive technical overview of (S)-1-Cbz-pyrrolidine-3-carboxylic acid , a highly versatile and valuable chiral building block. We will delve into its structure, synthesis, characterization, and applications, framed from the perspective of a senior application scientist. The focus will be not just on the "what" and "how," but on the underlying scientific rationale—the "why"—that drives its use in cutting-edge research and development. This molecule features the crucial (S)-stereochemistry at the 3-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen, a combination that makes it an ideal starting point for complex, multi-step synthetic campaigns.

Molecular Structure and Physicochemical Properties

The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid begins with its well-defined structure. The molecule incorporates three key functional components on a pyrrolidine scaffold:

-

The (S)-Chiral Center: The carbon at the 3-position is a stereocenter with a defined (S)-configuration. This pre-defined chirality is essential, as it is transferred through subsequent synthetic steps to the final active pharmaceutical ingredient (API), eliminating the need for costly and often inefficient chiral resolutions later in the process.[3]

-

The Carboxylic Acid: This functional group at the 3-position provides a reactive handle for a wide range of chemical transformations, most commonly amide bond formation to build out peptide-like structures or other complex side chains.

-

The Carbobenzyloxy (Cbz) Protecting Group: The pyrrolidine nitrogen is protected as a carbamate. The Cbz group is a robust and widely used protecting group that renders the nitrogen non-nucleophilic and non-basic.[8] This is critical for preventing the amine from interfering with reactions targeting the carboxylic acid.[8] Its stability to a wide range of conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an excellent choice for multi-step synthesis.[8]

Caption: Key functional components of the molecule.

Physicochemical Data

The reliable use of any chemical intermediate requires a thorough understanding of its physical and chemical properties. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 192214-00-9 | [9][10][11] |

| Molecular Formula | C₁₃H₁₅NO₄ | [9][10][12] |

| Molecular Weight | 249.26 g/mol | [9][10][12] |

| Appearance | White to off-white solid | [13] |

| IUPAC Name | (3S)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | N/A |

| Density | ~1.31 g/cm³ | [14] |

| Boiling Point | ~432.3 °C at 760 mmHg | [14] |

| Flash Point | ~215.3 °C | [14] |

| Storage Temperature | -20°C recommended for long-term stability | [10] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid involves the protection of the commercially available starting material, (S)-pyrrolidine-3-carboxylic acid. This approach is favored for its efficiency and high yield.

Experimental Protocol: N-Carbobenzyloxy Protection

Objective: To selectively protect the secondary amine of (S)-pyrrolidine-3-carboxylic acid with a Cbz group.

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: Dioxane/Water mixture (e.g., 1:1)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl), 1M (for acidification)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Step-by-Step Methodology:

-

Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid and sodium bicarbonate in the dioxane/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is performed in a biphasic system or a miscible aqueous-organic mixture to ensure all reactants are soluble. The base (NaHCO₃) is crucial; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8] Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Rationale: Benzyl chloroformate is a highly reactive acylating agent. Slow, dropwise addition is essential to prevent a rapid, uncontrolled reaction and to ensure efficient N-acylation over O-acylation of the carboxylate.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol (a common impurity).

-

Rationale: This initial wash removes non-polar organic impurities from the basic aqueous layer, where the deprotonated product resides as a carboxylate salt.

-

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The desired product will precipitate out as a white solid, or if it remains dissolved, it will be protonated and ready for extraction.

-

Rationale: Acidification protonates the carboxylate salt, rendering the product neutral and significantly less water-soluble, which allows for its extraction into an organic solvent.

-

-

Product Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity.

Caption: General workflow for Cbz protection.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is a non-negotiable aspect of its use. A robust analytical workflow provides a self-validating system for quality control.

| Analytical Technique | Purpose & Expected Results |

| ¹H NMR | Structure Confirmation. Expect to see characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the aliphatic protons of the pyrrolidine ring (multiplets between ~2.0-3.8 ppm). The carboxylic acid proton may appear as a broad singlet (>10 ppm). |

| ¹³C NMR | Structure Confirmation. Key signals include the carbonyls of the carbamate (~155 ppm) and carboxylic acid (~175 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the sp³ carbons of the pyrrolidine ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification. In ESI-MS, expect to find the [M+H]⁺ ion at m/z 250.27 or the [M-H]⁻ ion at m/z 248.25. |

| Chiral HPLC | Enantiomeric Purity Assessment. This is the most critical analysis. Using a suitable chiral stationary phase (e.g., Chiralpak), the (S)- and (R)-enantiomers can be separated. The analysis should confirm an enantiomeric excess (e.e.) of >98% for the desired (S)-enantiomer. |

| Melting Point | Purity Assessment. A sharp melting point range close to the literature value indicates high purity. Broad ranges suggest the presence of impurities. |

Applications in Drug Development

The true value of (S)-1-Cbz-pyrrolidine-3-carboxylic acid lies in its application as a versatile intermediate. The pyrrolidine scaffold is a key component in a multitude of drugs targeting various conditions.[15][16][17]

Key Roles in Synthesis:

-

Peptidomimetics: The structure serves as a constrained analog of proline or other amino acids. Its rigid conformation can lock a peptide backbone into a bioactive conformation, enhancing potency and metabolic stability.

-

Scaffold for Elaboration: The carboxylic acid is a key attachment point for building molecular complexity. It can be readily converted to amides, esters, or reduced to an alcohol, opening up diverse synthetic pathways.

-

Directing Chirality: By starting with the pure (S)-enantiomer, chemists ensure the final molecule possesses the correct absolute stereochemistry required for its intended biological activity, a fundamental principle of modern asymmetric synthesis.[4]

The Cbz group plays a pivotal role in these applications. After the molecular framework has been assembled, the Cbz group is typically removed in the final steps of a synthesis via catalytic hydrogenolysis . This is a mild and highly efficient deprotection method (reacting the compound with H₂ gas over a palladium-on-carbon catalyst) that cleanly yields the free secondary amine without affecting most other functional groups.

Caption: Role as an intermediate in a synthetic route.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is essential for user safety and to maintain the integrity of the compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:[13][18]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

-

Handling: Avoid contact with skin and eyes.[18] Do not eat, drink, or smoke in the handling area.[18] Wash hands thoroughly after handling.[18]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[18] For long-term stability and to preserve its high purity, storage at -20°C is recommended.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[19]

Conclusion

(S)-1-Cbz-pyrrolidine-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the convergence of three critical features: a conformationally constrained scaffold, a pre-defined and essential chiral center, and a robust, yet selectively removable, protecting group. This combination allows researchers and drug development professionals to build molecular complexity with confidence, knowing that the stereochemical integrity of their core is secure. Understanding the rationale behind its synthesis, characterization, and handling allows for its most effective and safe implementation in the pursuit of novel therapeutics.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- PubMed. Synthesis of chiral building blocks for use in drug discovery. PubMed.

- PharmaBlock.

- N/A. The Role of Pyrrolidine Derivatives in Modern Pharmaceutical Development. N/A.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.

- N/A. (2024).

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Santa Cruz Biotechnology. (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid. SCBT.

- PubChem. (R)-1-Cbz-pyrrolidine-3-carboxylic acid. PubChem.

- Combi-Blocks. (2023).

- ECHEMI.

- Benchchem. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid. Benchchem.

- United States Biological. 465242 S-1-Cbz-pyrrolidine-3-carboxylic acid CAS: 192214-00-9.

- ChemicalBook. (2025). (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9. ChemicalBook.

- Fisher Scientific. (2016).

- Sdfine.

- Fluorochem. (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid. Fluorochem.

- Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. usbio.net [usbio.net]

- 11. (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 [chemicalbook.com]

- 12. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. echemi.com [echemi.com]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 18. combi-blocks.com [combi-blocks.com]

- 19. fishersci.com [fishersci.com]

A Guide to the Synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid: A Key Chiral Building Block in Drug Discovery

Abstract

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as N-Cbz-(S)-pyrrolidine-3-carboxylic acid, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with the stereochemically defined carboxylic acid and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, offers a versatile platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of a robust and widely adopted synthetic route to this valuable compound, tailored for researchers, scientists, and professionals in drug development. The focus is on the practical execution of the synthesis, the rationale behind methodological choices, and the critical parameters for ensuring high yield and purity.

Introduction: The Significance of the Pyrrolidine Motif and the Cbz Protecting Group

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations, crucial for optimizing interactions with biological targets such as enzymes and receptors.[3][4] The specific enantiomer, (S)-pyrrolidine-3-carboxylic acid, serves as a valuable chiral pool starting material for the stereoselective synthesis of a diverse array of compounds.[3]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amino groups.[5] The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, making it an ideal choice for multi-step synthetic sequences.[5][6][7] The synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, therefore, represents a critical first step in the journey towards novel therapeutics.

The Core Synthesis: N-Protection of (S)-Pyrrolidine-3-carboxylic Acid

The most direct and efficient route to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid involves the N-protection of commercially available (S)-pyrrolidine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl). This reaction is a classic Schotten-Baumann type acylation of an amine.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: General reaction scheme for the N-Cbz protection of (S)-pyrrolidine-3-carboxylic acid.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the secondary amine of (S)-pyrrolidine-3-carboxylic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to deprotonate the carboxylic acid and to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent system can significantly impact the reaction efficiency and ease of work-up.

Detailed Experimental Protocol

This protocol is a synthesis of established methods and provides a reliable procedure for the preparation of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g of starting material) |

| (S)-Pyrrolidine-3-carboxylic acid | 73366-33-3 | 115.13 | 10.0 g (86.8 mmol) |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 17.8 g (1.2 eq., 104.2 mmol) |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 22.9 g (2.5 eq., 217 mmol) |

| Dioxane | 123-91-1 | 88.11 | 100 mL |

| Water (deionized) | 7732-18-5 | 18.02 | 100 mL |

| Diethyl Ether | 60-29-7 | 74.12 | For washing |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | For acidification |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) in a solution of sodium carbonate (22.9 g, 217 mmol) in 100 mL of deionized water. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (17.8 g, 104.2 mmol) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1). The product should have a lower Rf value than the starting material.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid. The product will precipitate as a white solid.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropyl ether, to afford (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid as a white crystalline solid.[1]

Expected Yield and Characterization

A typical yield for this reaction is in the range of 85-95%. The final product should be characterized by:

-

Melting Point: 96-98 °C[8]

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry: To verify the molecular weight (249.26 g/mol ).[9]

-

Chiral HPLC: To confirm the enantiomeric purity.

Process Workflow and Logic

The synthesis workflow is designed for efficiency and to ensure the isolation of a high-purity product.

Figure 2: Step-by-step workflow for the synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

-

Stoichiometry Control: The use of a slight excess of benzyl chloroformate ensures complete consumption of the starting material, while the excess base neutralizes the acid byproduct.

-

Temperature Management: Maintaining a low temperature during the addition of benzyl chloroformate is critical to minimize side reactions, such as the hydrolysis of the chloroformate.

-

In-Process Monitoring: TLC allows for real-time tracking of the reaction progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

-

Purification Strategy: The work-up procedure effectively removes impurities, and recrystallization provides a highly pure final product suitable for subsequent synthetic steps.

Conclusion

The synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid via N-protection of (S)-pyrrolidine-3-carboxylic acid is a reliable and scalable method for producing this important chiral building block. By carefully controlling the reaction parameters and following a systematic work-up and purification procedure, researchers can consistently obtain high yields of a high-purity product. This guide provides the necessary technical details and scientific rationale to empower scientists in drug discovery and development to confidently utilize this valuable synthetic intermediate in their research endeavors.

References

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. (n.d.).

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (2017).

- What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ. (n.d.).

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.).

- Exploring the Synthesis and Applications of (S)-1-Cbz-3-pyrrolidinol in Organic Chemistry. (n.d.).

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- (S)-1-Benzyl-3-pyrrolidinol synthesis - ChemicalBook. (n.d.).

- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block - Benchchem. (n.d.).

- (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid - MySkinRecipes. (n.d.).

- (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - ChemicalBook. (n.d.).

- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. (2015).

- (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid - PubChem - NIH. (n.d.).

- Cbz-Protected Amino Groups. (2019).

- 1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID | CAS 188527-21-1 - Matrix Fine Chemicals. (n.d.).

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. (n.d.).

- 192214-00-9|(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid - BLDpharm. (n.d.).

- (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 - ChemicalBook. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 [chemicalbook.com]

- 9. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 15813593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Stereochemically Defined Scaffolds

An In-Depth Technical Guide to the Chiral Building Block: (S)-1-Cbz-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the demand for molecular complexity and stereochemical precision has never been greater. Biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug are often dictated by its three-dimensional arrangement.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools, enabling the efficient and predictable synthesis of complex active pharmaceutical ingredients (APIs).[3][4][]

(S)-1-Cbz-pyrrolidine-3-carboxylic acid stands out as a particularly valuable chiral synthon. It combines three key structural features that medicinal chemists strategically exploit: a stereochemically defined pyrrolidine ring, a versatile carboxylic acid functional group, and a robust, yet readily removable, amine protecting group. This guide provides a comprehensive technical overview of this building block, from its molecular architecture and synthesis to its application in the development of novel therapeutics.

Deconstructing the Molecular Architecture

The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid stems from the distinct roles played by its constituent parts. Understanding these components is crucial to appreciating its application in synthesis.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in drug design.[6] Its non-planar, puckered conformation provides a three-dimensional character that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings.[7] This sp³-rich framework is found in numerous FDA-approved drugs and natural products, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[7][8]

The (S)-Stereocenter: The Key to Biological Specificity

The chirality of the building block resides at the C3 position of the pyrrolidine ring, specified as the (S)-enantiomer. This defined stereochemistry is critical, as interactions between a drug molecule and its biological target (e.g., an enzyme or receptor) are highly dependent on a precise geometric fit.[1] By starting with an enantiomerically pure building block, chemists can avoid the costly and complex separation of stereoisomers later in the synthetic sequence, ensuring that the final compound has the desired biological activity and minimizing the risk of off-target effects or toxicity that could arise from the wrong enantiomer.[3][4]

The Carboxybenzyl (Cbz) Group: Robust Amine Protection

The secondary amine of the pyrrolidine ring is protected by a carboxybenzyl (Cbz or Z) group. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is a carbamate that effectively masks the nucleophilicity and basicity of the amine.[9][10][11]

-

Stability: The Cbz group is highly stable under a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments, allowing for extensive modification of other parts of the molecule, such as the carboxylic acid group.[10][12]

-

Orthogonality: It is orthogonal to other common protecting groups like Boc and Fmoc, providing essential flexibility in complex, multi-step syntheses.[9][13]

-

Cleavage: The defining feature of the Cbz group is its clean and mild removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). This deprotection strategy occurs under neutral pH and releases benign byproducts (toluene and carbon dioxide), preserving sensitive functional groups elsewhere in the molecule.[10][13]

Synthesis and Physicochemical Properties

The preparation of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is a standard and efficient transformation, typically achieved by protecting the commercially available (S)-pyrrolidine-3-carboxylic acid.

Diagram of the Synthetic Transformation

Caption: Synthetic route for N-Cbz protection.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the N-protection of (S)-pyrrolidine-3-carboxylic acid.

-

Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in an aqueous solution of a suitable base, such as sodium carbonate (2.5 equivalents) or potassium carbonate, with cooling in an ice-water bath to maintain a temperature of 0-5 °C.[10]

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.[11] Ensure the temperature is kept below 5 °C during the addition to control the exothermic reaction. The reaction pH is typically maintained between 8 and 10.[14]

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using a suitable chromatographic method (e.g., TLC).

-

Aqueous Work-up: Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[10]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH 2 using a strong acid (e.g., 1 M HCl). The desired product will precipitate out of the solution or become extractable into an organic solvent.[10]

-

Extraction: Extract the product from the acidified aqueous layer using an appropriate organic solvent, such as ethyl acetate (3x volumes).[15]

-

Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The final product, (S)-1-Cbz-pyrrolidine-3-carboxylic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropyl ether) to obtain a white solid.[15]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through analytical characterization. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 192214-00-9 | [16][17][18] |

| Molecular Formula | C₁₃H₁₅NO₄ | [17][18] |

| Molecular Weight | 249.26 g/mol | [17][18][19] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 107-109 °C | [15] |

| Density | ~1.31 g/cm³ | [20] |

| Boiling Point | 432.3 °C at 760 mmHg | [20] |

| Polar Surface Area | 66.8 Ų | [19] |

| XLogP3 | 1.3 - 1.7 | [19][20] |

Applications in Drug Discovery: A Gateway to Novel Scaffolds

(S)-1-Cbz-pyrrolidine-3-carboxylic acid is not an end-product but a versatile intermediate. Its bifunctional nature—a modifiable carboxylic acid and a protected amine—allows for sequential and divergent synthesis strategies.

Strategic Role in Synthesis

The true power of this building block lies in its ability to serve as a rigid scaffold onto which further complexity can be built.

-

Amide Coupling: The carboxylic acid group is a prime handle for forming amide bonds with a wide array of amines, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Cbz-Deprotection: Subsequent removal of the Cbz group unmasks the pyrrolidine's secondary amine.

-

N-Functionalization: This newly revealed amine can then be functionalized through reactions such as reductive amination, acylation, or arylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This stepwise functionalization makes the building block ideal for constructing libraries of compounds for screening. Pyrrolidine derivatives have shown significant potential as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV) for diabetes treatment and Factor XIa for anticoagulation, as well as modulators of various receptors.[6][8][21]

Illustrative Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where (S)-1-Cbz-pyrrolidine-3-carboxylic acid is used to synthesize a potential drug candidate.

Caption: A workflow for creating a drug candidate.

Conclusion

(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a quintessential example of a modern chiral building block. It provides chemists with a robust, stereochemically defined scaffold that simplifies the synthesis of complex molecules. The strategic combination of a privileged pyrrolidine ring, a fixed (S)-stereocenter, and the reliable Cbz protecting group makes it an invaluable asset in the quest for safer and more effective medicines. Its continued use in both academic research and industrial drug development underscores its fundamental importance in the field of medicinal chemistry.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules, 26(16), 4885. Retrieved January 12, 2026, from [Link]

-

(R)-1-Cbz-pyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Pharmacology, 14. Retrieved January 12, 2026, from [Link]

-

Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4988. Retrieved January 12, 2026, from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. Page loading... [guidechem.com]

- 16. (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 [chemicalbook.com]

- 17. usbio.net [usbio.net]

- 18. scbt.com [scbt.com]

- 19. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid

Foreword: Navigating the Solubility Landscape of a Key Chiral Building Block

To the researchers, scientists, and drug development professionals who strive to innovate, a deep understanding of the fundamental physicochemical properties of our molecular tools is paramount. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, a key chiral building block in the synthesis of a multitude of pharmaceutical agents, presents a solubility profile that is critical to its effective application. This guide is designed to provide a comprehensive technical overview of its solubility, moving beyond mere data points to explain the underlying chemical principles and provide actionable experimental protocols. It is structured to empower you with the knowledge to not only predict and measure but also to manipulate the solubility of this versatile compound to suit your research and development needs.

Physicochemical Profile of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a solid at room temperature with the following key computed properties[1]:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 249.26 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a benzyloxycarbonyl group imparts a degree of polarity to the molecule. However, the benzyl and pyrrolidine rings introduce significant non-polar character. The XLogP3 value of 1.3 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water.

Theoretical Underpinnings of Solubility

The solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point for predicting its solubility in various media.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low. The non-polar benzyl and pyrrolidine rings will disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable. The carboxylic acid group can ionize to a carboxylate anion, which is significantly more polar and water-soluble. However, the extent of ionization is dependent on the pH of the solution and the pKa of the carboxylic acid. The presence of the electron-withdrawing benzyloxycarbonyl group on the pyrrolidine nitrogen is expected to have a modest acidifying effect on the carboxylic acid proton.

Organic Solvent Solubility

Based on its structure, (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is predicted to be soluble in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. For the analogous compound N-Benzyloxycarbonyl-L-proline, good solubility in methanol has been reported.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Slight solubility of the related Cbz-D-Pro-OH in DMSO has been noted.

-

Less Polar Solvents (e.g., Chloroform, Dichloromethane): The non-polar components of the molecule will interact favorably with these solvents. Cbz-D-Pro-OH has been reported to be slightly soluble in chloroform.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in highly non-polar solvents is expected to be limited due to the presence of the polar carboxylic acid and carbamate groups.

Qualitative Solubility Predictions

The following table provides a qualitative prediction of the solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid in common laboratory solvents. These predictions are based on its structural similarity to other N-Cbz protected proline derivatives and general chemical principles. Experimental verification is essential.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Low | Predominantly non-polar structure. |

| Methanol | High | Polar protic solvent, hydrogen bonding. |

| Ethanol | High | Polar protic solvent, hydrogen bonding. |

| Isopropanol | Moderate | Reduced polarity compared to methanol/ethanol. |

| Acetone | Moderate | Polar aprotic solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | Highly polar aprotic solvent. |

| Dichloromethane (DCM) | Moderate | Good balance for polar and non-polar features. |

| Chloroform | Slight to Moderate | Less polar than DCM. |

| Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |

| Toluene | Low | Non-polar aromatic solvent. |

| Hexane | Very Low | Highly non-polar aliphatic solvent. |

Experimental Determination of Solubility

Accurate determination of solubility requires empirical measurement. The choice of method depends on the required throughput, accuracy, and the stage of the research or development process. Two primary types of solubility are measured: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer. This method is fast but can sometimes overestimate solubility as it may lead to supersaturated solutions.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard for its accuracy.

Workflow for Solubility Determination

Caption: General workflow for kinetic and thermodynamic solubility determination.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid.

Materials:

-

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid.

-

Clarify the supernatant by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

Filtration: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the clarified supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Self-Validating System:

-

Visual Confirmation: Ensure undissolved solid is present at the end of the equilibration period.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at equilibrium.

-

Calibration Curve: The linearity of the calibration curve (R² > 0.99) ensures the accuracy of the quantification.

Strategies for Solubility Enhancement

For applications requiring higher concentrations of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid than achievable in a given solvent, several strategies can be employed.

pH Adjustment

For aqueous solutions, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming the more soluble carboxylate salt. This is a common and effective method for enhancing the aqueous solubility of acidic compounds.

Caption: Effect of pH on the solubility of a carboxylic acid.

Co-solvents

The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can increase the solubility of non-polar compounds. The co-solvent reduces the polarity of the aqueous phase, making it more favorable for the solute.

Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with non-polar molecules or moieties, such as the benzyl group of the target compound, effectively encapsulating the non-polar portion and increasing its apparent aqueous solubility.

Conclusion

The solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a critical parameter that influences its utility in various scientific and industrial applications. A thorough understanding of its physicochemical properties allows for the prediction of its behavior in different solvent systems. While qualitative predictions provide a useful starting point, precise and accurate solubility data must be obtained through robust experimental methods like the shake-flask technique. For applications where solubility is a limiting factor, strategies such as pH adjustment, the use of co-solvents, and complexation can be effectively employed. This guide provides the theoretical framework and practical methodologies to empower researchers to confidently work with this important chiral building block.

References

-

PubChem. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Introduction: Acknowledging the Dual Nature of a Key Building Block

An In-depth Technical Guide to the Safe Handling of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative extensively utilized as a key building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure makes it an invaluable scaffold in medicinal chemistry for creating novel therapeutics. However, as with any reactive chemical intermediate, its utility in synthesis is counterbalanced by inherent hazards that must be rigorously understood and managed.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the risks associated with this compound. As scientists, our responsibility is not merely to follow safety protocols but to comprehend the chemical principles that underpin them. This document is structured to provide that understanding, enabling research professionals to build a self-validating system of safety for the handling, storage, and disposal of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.